![molecular formula C9H17NO4 B14493598 N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide CAS No. 63212-41-9](/img/structure/B14493598.png)
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide is a chemical compound with the molecular formula C21H35NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an oxobutanamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves several steps. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction typically requires a catalyst and may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanamide group can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.
Fingolimod (FTY720): A structural analog used as an immunosuppressant.
Sphingosine: A related compound involved in cell signaling and metabolism.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63212-41-9 |
|---|---|
Formule moléculaire |
C9H17NO4 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO4/c1-3-9(5-11,6-12)10-8(14)4-7(2)13/h11-12H,3-6H2,1-2H3,(H,10,14) |
Clé InChI |
GCUCUDQYUNKLQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)NC(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


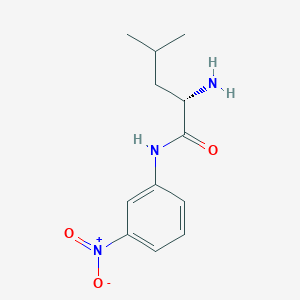
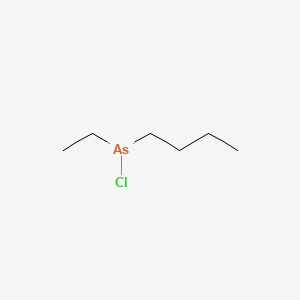
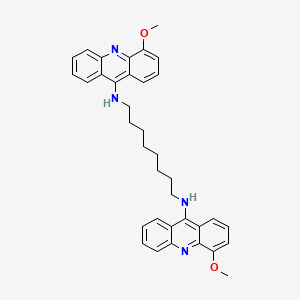
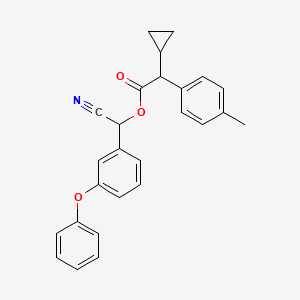

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

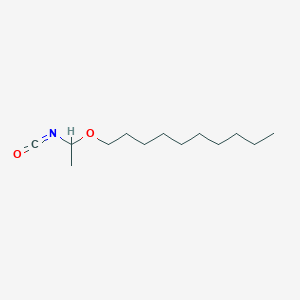
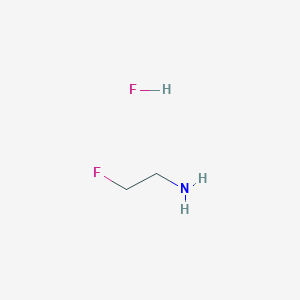
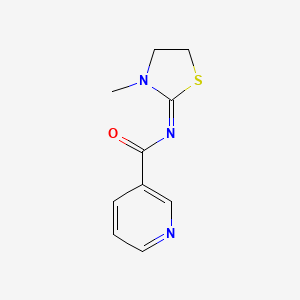
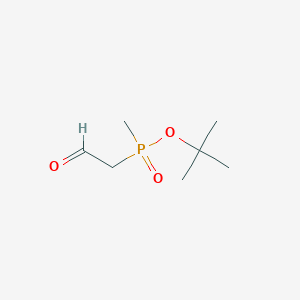
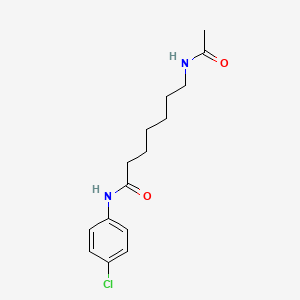
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
